molecular formula C26H34N2O3 B8234095 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate

6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate

Cat. No.: B8234095
M. Wt: 422.6 g/mol
InChI Key: ZSHGJPAUWXMYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate is a compound that belongs to the class of azobenzene-containing methacrylates. Azobenzene derivatives are known for their photoresponsive properties, making them valuable in various applications such as smart materials and photonic devices. This compound, in particular, has a unique structure that allows it to exhibit interesting photothermal and liquid crystalline behaviors .

Preparation Methods

The synthesis of 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves the copolymerization of the monomer with glycidyl methacrylate. The process begins with the preparation of the azobenzene monomer, which is then reacted with glycidyl methacrylate under specific conditions to form the copolymer. The reaction conditions often include thermal annealing to stabilize the polymer brush on the surface . Industrial production methods may involve large-scale polymerization techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light for photoisomerization and various initiators for polymerization. The major products formed from these reactions are typically copolymers with specific properties tailored for their intended applications.

Mechanism of Action

The primary mechanism of action for 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate involves the photoisomerization of the azobenzene group. Upon exposure to UV light, the azobenzene group switches from the trans to the cis configuration, leading to changes in the material’s properties such as alignment and optical behavior . This photoisomerization process is reversible, allowing for repeated switching between states.

Properties

IUPAC Name

6-[4-[(4-butylphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-4-5-10-22-11-13-23(14-12-22)27-28-24-15-17-25(18-16-24)30-19-8-6-7-9-20-31-26(29)21(2)3/h11-18H,2,4-10,19-20H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGJPAUWXMYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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